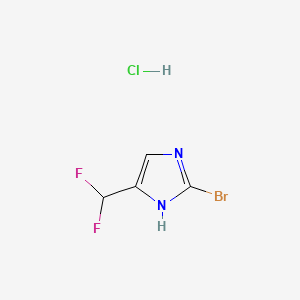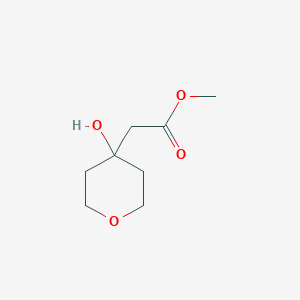![molecular formula C30H30O7 B13897360 [2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13897360.png)
[2,2-Dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose is a complex organic compound with the molecular formula C30H30O7 It is characterized by its unique structure, which includes an acetyl group, an isopropylidene group, and a trityl group attached to a hexofuranose ring
Vorbereitungsmethoden
The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups on the hexofuranose ring, followed by the introduction of the acetyl, isopropylidene, and trityl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency .
Analyse Chemischer Reaktionen
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate chemistry and enzymatic reactions.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups play crucial roles in its reactivity and binding affinity. These groups can influence the compound’s ability to participate in various chemical reactions and interact with biological molecules. The pathways involved depend on the specific application and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose include other protected hexofuranose derivatives. These compounds share structural similarities but differ in the specific protective groups attached. For example:
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-D-arabino-hexofuranos-5-ulose: Similar structure but with a different stereochemistry.
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-xylo-hexofuranos-5-ulose: Similar structure but with a different sugar moiety. The uniqueness of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-b-L-arabino-hexofuranos-5-ulose lies in its specific combination of protective groups and its stereochemistry, which can influence its reactivity and applications
Eigenschaften
Molekularformel |
C30H30O7 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
[2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3 |
InChI-Schlüssel |
JXQCZISQVFVWSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13897287.png)









![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
